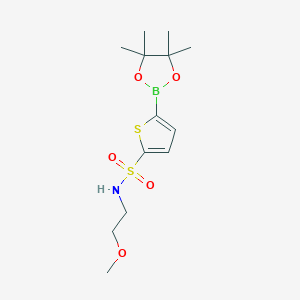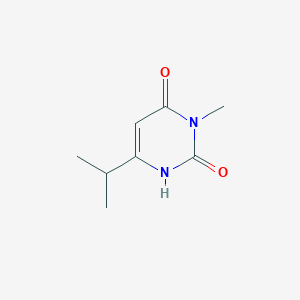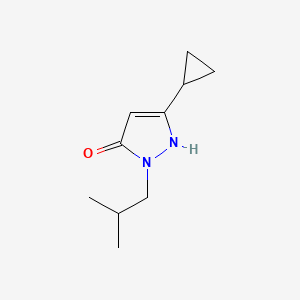
4-(2-Chloropyrimidin-4-yl)piperazin-2-one
Descripción general
Descripción
“4-(2-Chloropyrimidin-4-yl)piperazin-2-one” is a chemical compound with the molecular formula C8H9ClN4O and a molecular weight of 212.63626 . It is a versatile compound used in scientific research, particularly in drug discovery, medicinal chemistry, and bioactive compound synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” is complex, contributing to its diverse applications in scientific research. The compound’s molecular formula is C8H9ClN4O .Aplicaciones Científicas De Investigación
Hybrid Synthesis Approaches
The hybrid flow and microwave synthesis approach has been utilized to prepare analogs involving 4-(2-chloropyrimidin-4-yl)piperazin-2-one structures, demonstrating enhanced yields, reduced synthetic steps, and improved atom economy. This methodology highlights the compound's potential in the streamlined synthesis of protein kinase inhibitors, showing its utility in medicinal chemistry for targeted drug design (C. Russell et al., 2015).
Antimicrobial Activity
New dithiocarbamate derivatives containing the 4-(pyrimidin-2-yl)piperazin moiety have shown significant antimicrobial activities. This underlines the chemical's role in developing potential antimicrobial agents, with specific compounds displaying high efficacy against various microorganisms (L. Yurttaş et al., 2016).
Monoamine Oxidase Inhibitors
Derivatives of this compound have been identified as selective monoamine oxidase (MAO)-A inhibitors. These findings suggest potential therapeutic applications for mood disorders, highlighting the compound's importance in neuroscience research (B. Kaya et al., 2017).
Anticancer Properties
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have exhibited notable antiproliferative activities against human cancer cell lines. This research outlines the potential of these derivatives in oncology, especially as anticancer agents (L. Mallesha et al., 2012).
Tyrosine Kinase Inhibition
Research involving 5-(4-Methyl-piperazin-1-yl)-pent-2-ynoic acid [4-(3-chloro-4-fluoro-phenylamino)-pyrido[3,4-d]pyrimidin-6-yl]-amide (PD0205520), a derivative incorporating the 4-(2-chloropyrimidin-4-yl)piperazin moiety, has demonstrated its potential as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), offering insights into its application in cancer treatment (Yinsheng Zhang et al., 2005).
Mecanismo De Acción
Target of Action
The primary targets of 4-(2-Chloropyrimidin-4-yl)piperazin-2-one are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with its targets, the cell division protein zipa and its homolog, leading to changes in their function .
Biochemical Pathways
Given its targets, it is likely to impact the pathways related to bacterial cell division .
Result of Action
Given its targets, it is likely to interfere with bacterial cell division, potentially inhibiting the growth and proliferation of bacteria .
Propiedades
IUPAC Name |
4-(2-chloropyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c9-8-11-2-1-6(12-8)13-4-3-10-7(14)5-13/h1-2H,3-5H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHMJHDMURHEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)


![5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid](/img/structure/B1466989.png)




![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1467000.png)
